Isoguanosine-3',5'-cyclic phosphate

Description

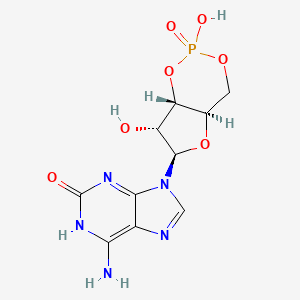

Structure

3D Structure

Properties

CAS No. |

51785-80-9 |

|---|---|

Molecular Formula |

C10H12N5O7P |

Molecular Weight |

345.21 g/mol |

IUPAC Name |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one |

InChI |

InChI=1S/C10H12N5O7P/c11-7-4-8(14-10(17)13-7)15(2-12-4)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

TUJVBTCPSGOWTB-UUOKFMHZSA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C(NC(=O)N=C43)N)O)OP(=O)(O1)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(NC(=O)N=C43)N)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(NC(=O)N=C43)N)O)OP(=O)(O1)O |

Synonyms |

2-oxoadenosine-3',5'-cyclic phosphate iso-cGMP isoguanosine-3',5'-cyclic phosphate |

Origin of Product |

United States |

Biological Roles and Intracellular Mechanisms of Action

Isoguanosine-3',5'-cyclic phosphate (B84403) as a Modulator of Cellular Signaling

Isoguanosine-3',5'-cyclic phosphate (iso-cGMP) is a cyclic nucleotide that functions as a crucial molecule in the regulation and modulation of cellular signaling pathways. evitachem.com Structurally similar to guanosine-3',5'-cyclic phosphate (cGMP), it participates in a variety of biochemical reactions, particularly those that involve nucleotide metabolism. evitachem.com Its role extends to influencing signal transduction pathways that govern cellular responses to various stimuli such as hormones and neurotransmitters. evitachem.com The mechanism through which iso-cGMP exerts its effects often involves binding to specific enzymes or receptors, which in turn mediate cellular responses. This can lead to the activation of protein kinases that phosphorylate target proteins, resulting in changes to gene expression or metabolic activity. evitachem.com The involvement of cyclic nucleotides like iso-cGMP is pivotal in signaling cascades that regulate fundamental cellular processes including cell growth, differentiation, and apoptosis. evitachem.com

Regulatory Influence on Fundamental Cellular Processes

This compound (iso-cGMP), a structural isomer of the well-known second messenger cyclic guanosine (B1672433) monophosphate (cGMP), is an important cyclic nucleotide involved in the regulation of diverse and critical cellular activities. evitachem.com Research indicates that cyclic nucleotides such as iso-cGMP are pivotal in signaling cascades that govern processes like cell growth, differentiation, and apoptosis. evitachem.com

Regulation of Cell Growth and Differentiation

The cGMP signaling pathway is a recognized key regulator of cell proliferation and differentiation. imrpress.com In vascular smooth muscle cells, for instance, cGMP signaling is directly involved in managing cell proliferation and differentiation states. mdpi.com Analogously, cyclic nucleotides like iso-cGMP participate in the signaling pathways that control cell growth and differentiation. evitachem.com A rise in intracellular cGMP has been proposed as an active signal to induce proliferation in lymphocytes. nih.gov In certain strains of Escherichia coli and Bacillus licheniformis, transient increases in the intracellular levels of cGMP have been noted to occur with a periodicity matching the generation time, suggesting a role as a cell cycle regulator. nih.gov

Participation in Apoptotic Signaling Pathways

Cyclic nucleotides, including iso-cGMP, are integral components of the signaling pathways that regulate apoptosis, or programmed cell death. evitachem.com The broader cGMP signaling network is acknowledged as a key regulator of this process. imrpress.com For example, a derivative of isoguanosine (B3425122), isoGBG, has demonstrated antitumor properties by potentially inducing apoptosis through a caspase-dependent signaling pathway. rsc.org The interplay between different cyclic nucleotides can also influence apoptotic outcomes; for example, reducing levels of cyclic AMP (cAMP) has been shown to enhance apoptosis under certain conditions. nih.gov Furthermore, the cGAS-STING signaling pathway, which utilizes the cyclic dinucleotide cyclic GMP-AMP, can trigger apoptosis through various mechanisms, including endoplasmic reticulum stress and the activation of specific transcription factors. biomedrb.com

Biochemical Inhibition of Nucleic Acid Synthesis

Derivatives of iso-cGMP have been found to possess inhibitory effects on the synthesis of crucial biological macromolecules. Specifically, studies have demonstrated that certain derivatives of this compound can inhibit both DNA and RNA synthesis within particular tumor cell lines. evitachem.com This inhibitory action on nucleic acid synthesis highlights potential areas for therapeutic research. evitachem.com For comparison, its isomer cGMP has been shown to inhibit DNA polymerase A in yeast by competing with the primer-template DNA for the enzyme. nih.gov The research suggested that the 3',5'-phosphodiester structure common to both cGMP and cAMP is critical for this inhibitory competition. nih.gov

Impact on Gene Expression and Transcriptional Modulators

The mechanism of action for iso-cGMP can involve the activation of protein kinases, which in turn phosphorylate target proteins, ultimately leading to altered gene expression. evitachem.com The closely related cGMP pathway offers significant insight into these mechanisms. Gene expression is regulated by cGMP at both the transcriptional and post-transcriptional levels. imrpress.com This regulation is often mediated by cGMP-dependent protein kinases (PKG), which can directly influence the activity of specific transcription factors such as CREB (cAMP response element-binding protein), TFII-I, and c-Fos. imrpress.com

In human osteoblasts, the cGMP/PKG signaling pathway has been shown to induce the expression of Interleukin-6 (IL-6) mRNA. nih.gov This effect is transcriptional and relies on a cAMP response element within the IL-6 promoter, requiring the involvement of CREB-related proteins. nih.gov In the bacterium Rhizobium japonicum, the addition of exogenous cGMP was found to inhibit the biosynthesis of nitrogenase polypeptides, demonstrating a direct impact on the expression of specific genes. nih.gov

Table 1: Research Findings on the Regulatory Influence of this compound and Related Cyclic Nucleotides

| Cellular Process | Compound | Finding | Organism/Cell Type | Citation |

| Cell Growth & Differentiation | iso-cGMP (and other cyclic nucleotides) | Plays a pivotal role in signaling cascades regulating cell growth and differentiation. | General | evitachem.com |

| Cell Growth & Differentiation | cGMP | Involved in the regulation of cell proliferation and differentiation. | Vascular Smooth Muscle Cells | mdpi.com |

| Apoptosis | iso-cGMP (and other cyclic nucleotides) | Participates in signaling cascades that regulate apoptosis. | General | evitachem.com |

| Apoptosis | isoGBG (isoguanosine derivative) | May induce apoptosis via the caspase-dependent signaling pathway. | Not Specified | rsc.org |

| Nucleic Acid Synthesis | iso-cGMP derivatives | Inhibit DNA and RNA synthesis. | Tumor Cell Lines | evitachem.com |

| Nucleic Acid Synthesis | cGMP | Inhibits DNA polymerase A by competing with the primer-template DNA. | Yeast (Saccharomyces cerevisiae) | nih.gov |

| Gene Expression | iso-cGMP | Can lead to altered gene expression through the activation of protein kinases. | General | evitachem.com |

| Gene Expression | cGMP | Induces IL-6 mRNA expression via PKG and CREB-related proteins. | Human Osteoblasts | nih.gov |

Comparative Biochemical Activities and Specificity with Other Cyclic Nucleotides

This compound is structurally similar to cGMP, with the primary difference located in the nitrogenous base. evitachem.com However, its biochemical activities show interesting parallels and distinctions when compared to both cGMP and cAMP. Notably, iso-cGMP has been described as a cAMP analogue, suggesting functional similarities with the adenosine-based cyclic nucleotide. nih.gov One significant finding is that iso-cGMP can activate adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP. evitachem.com

The specificity of cyclic nucleotides is largely determined by their interactions with effector proteins, primarily protein kinases and phosphodiesterases (PDEs).

Protein Kinases: cGMP primarily activates cGMP-dependent protein kinase (PKG), while cAMP activates cAMP-dependent protein kinase (PKA). nih.gov These kinases, though homologous, have distinct activation mechanisms and substrate specificities, leading to different downstream cellular effects. nih.govnih.gov The ability of iso-cGMP to activate adenylate cyclase suggests it could indirectly influence PKA-mediated pathways by increasing cAMP levels. evitachem.com

Phosphodiesterases (PDEs): PDEs are enzymes that degrade cyclic nucleotides, thus terminating their signal. The PDE superfamily is diverse, with different isoforms showing varying specificities for cGMP and cAMP. wikipedia.org

cGMP-specific PDEs: PDE5, PDE6, and PDE9 are specific for cGMP. wikipedia.org

Dual-specificity PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP. wikipedia.org

cAMP-specific PDEs: PDE4, PDE7, and PDE8 primarily hydrolyze cAMP.

The interaction of iso-cGMP with this spectrum of PDEs is a critical determinant of its signaling duration and potential for cross-talk with the cAMP pathway. For example, cGMP can activate PDE2, which then increases its hydrolysis of cAMP, representing a negative cross-talk mechanism between the two pathways. nih.gov The activity of iso-cGMP with these specific PDE isoforms would define its unique signaling signature within the cell.

Table 2: Comparative Specificity of Cyclic Nucleotides

| Effector Family | Effector | Primary Activator/Substrate | Key Function | Citation |

| Protein Kinase | cGMP-dependent Protein Kinase (PKG) | cGMP | Phosphorylates target proteins to mediate cGMP signals. | nih.govwikipedia.org |

| Protein Kinase | cAMP-dependent Protein Kinase (PKA) | cAMP | Phosphorylates target proteins to mediate cAMP signals. | nih.gov |

| Cyclase | Adenylate Cyclase | - (Activated by iso-cGMP) | Synthesizes cAMP from ATP. | evitachem.com |

| Phosphodiesterase | PDE5, PDE6, PDE9 | cGMP | Degrade cGMP. | wikipedia.org |

| Phosphodiesterase | PDE1, PDE2, PDE3, PDE10, PDE11 | cGMP and cAMP | Degrade both cGMP and cAMP. | wikipedia.org |

Enzymology of Metabolism and Degradation Pathways

Enzymes Involved in Isoguanosine-3',5'-cyclic phosphate (B84403) Turnover

The turnover of cyclic nucleotides is a balance between their synthesis by cyclases and their degradation by phosphodiesterases. While specific guanylate cyclases synthesize cGMP from guanosine (B1672433) triphosphate (GTP), there are no known dedicated "isoguanylate cyclases" for the endogenous production of iso-cGMP. Consequently, the study of iso-cGMP's enzymology has concentrated on its breakdown.

The degradation of iso-cGMP is catalyzed by the cyclic nucleotide phosphodiesterase (PDE) superfamily. nih.gov These enzymes terminate cyclic nucleotide signaling by hydrolyzing the 3',5'-phosphoester bond, converting the cyclic nucleotide into its inactive 5'-monophosphate form. nih.gov The PDE superfamily is extensive, comprising 11 distinct gene families (PDE1-PDE11) that exhibit different structural features, regulatory mechanisms, and substrate specificities. nih.govnih.gov Therefore, the metabolic turnover and degradation of iso-cGMP are entirely dependent on its interaction with these various PDE isoforms.

Substrate Properties and Hydrolysis by Phosphodiesterases (PDEs)

As an analog of cGMP, iso-cGMP is recognized as a substrate by PDEs, which cleave its 3'-phosphoester bond. The efficiency of this hydrolysis, defined by kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), varies significantly across the different PDE families. This variation is due to differences in the architecture of the enzyme's catalytic domain where the substrate binds. nih.gov

PDEs are broadly categorized based on their preference for hydrolyzing cAMP or cGMP. nih.govnih.govresearchgate.net This specificity dictates which enzymes are most likely to metabolize iso-cGMP. The kinetic properties for the natural substrates, cAMP and cGMP, provide a baseline for understanding the potential interaction with iso-cGMP. For instance, PDE5, a cGMP-specific enzyme, hydrolyzes cGMP with a Km value in the low micromolar range, indicating a high affinity. nih.gov In contrast, dual-substrate PDEs like PDE10A can hydrolyze both cyclic nucleotides but may have a much higher affinity for one over the other; PDE10A displays a Km of 0.05 µM for cAMP and 3.0 µM for cGMP. researchgate.net

The hydrolysis of cyclic nucleotide analogs like iso-cGMP can be precisely measured using techniques such as Isothermal Titration Calorimetry (ITC), which allows for the determination of key kinetic parameters. nih.gov While comprehensive kinetic data for iso-cGMP across all PDE families are not widely compiled, its structural similarity to cGMP makes it a target for cGMP-hydrolyzing and dual-substrate PDEs.

Table 1: Substrate Specificity and Affinity of Major Phosphodiesterase Families

| PDE Family | Substrate Specificity | Reported Km for cGMP (µM) | Reported Km for cAMP (µM) |

|---|---|---|---|

| PDE1 | Dual-Substrate (Ca2+/CaM-activated) | Varies by isoform | Varies by isoform |

| PDE2 | Dual-Substrate (cGMP-stimulated) | ~10 | ~30 |

| PDE3 | Dual-Substrate (cGMP-inhibited) | ~0.09 | ~0.16 |

| PDE4 | cAMP-Specific | >1000 (poor substrate) | ~1.5-4 |

| PDE5 | cGMP-Specific | ~1-11 | >100 (not a substrate) |

| PDE6 | cGMP-Specific | ~10-20 | >1000 (not a substrate) |

| PDE7 | cAMP-Specific | N/A (not a substrate) | ~0.1-0.2 |

| PDE8 | cAMP-Specific | N/A (not a substrate) | ~0.03-0.1 |

| PDE9 | cGMP-Specific | ~0.07-0.2 | >150 (not a substrate) |

| PDE10 | Dual-Substrate | ~3.0 | ~0.05 |

| PDE11 | Dual-Substrate | ~0.5-1.0 | ~0.7-1.4 |

Note: Km values are approximate and can vary based on specific isoform, species, and experimental conditions. Data compiled from multiple sources. nih.govresearchgate.net

Resistance and Specificity against Diverse Phosphodiesterase Classes

The structural differences between cyclic nucleotides are the basis for the substrate selectivity observed among PDE families. This selectivity, in turn, determines which PDEs will effectively hydrolyze iso-cGMP and which will be resistant.

Resistance: The PDE families that are highly selective for cAMP—namely PDE4, PDE7, and PDE8—are expected to exhibit significant resistance to hydrolyzing iso-cGMP. nih.govnih.gov The active sites of these enzymes are tailored to bind the adenine (B156593) base of cAMP, and they show very poor affinity for the guanine (B1146940) base of cGMP. Given that iso-cGMP is an isomer of guanosine, it is structurally dissimilar to cAMP and is therefore not an effective substrate for these cAMP-specific PDEs.

Specificity: Conversely, iso-cGMP is a substrate for the PDE families that recognize cGMP. This includes the cGMP-specific families (PDE5, PDE6, and PDE9) and the dual-substrate families (PDE1, PDE2, PDE3, PDE10, and PDE11). nih.govnih.govresearchgate.net

cGMP-Specific PDEs (PDE5, PDE6, PDE9): These enzymes are the primary candidates for iso-cGMP degradation. PDE5, in particular, is a well-studied enzyme that specifically breaks down cGMP. wikipedia.org The degree to which it hydrolyzes iso-cGMP compared to cGMP would define its specificity.

Dual-Substrate PDEs (PDE1, PDE2, PDE3, PDE10, PDE11): These enzymes can hydrolyze both cyclic nucleotides, and their interaction with iso-cGMP is complex. For example, in PDE2, cGMP binding to a regulatory GAF domain allosterically increases the hydrolysis of cAMP. nih.govnih.gov In PDE3, cGMP acts as a competitive inhibitor of cAMP hydrolysis because it binds to the active site but is hydrolyzed much more slowly than cAMP. nih.gov The behavior of iso-cGMP within these families would depend on its relative affinity and rate of hydrolysis compared to both cAMP and cGMP.

The ultimate specificity of any given PDE isoform for iso-cGMP is a function of how closely iso-cGMP can mimic the binding and transition state of the natural substrate, cGMP, within the catalytic pocket.

Advanced Research Methodologies and Investigative Applications

Analytical Techniques for Detection and Quantification in Biological Systems

Accurate measurement of cyclic nucleotides in biological samples is fundamental to understanding their physiological roles. Highly sensitive and specific methods have been developed to detect and quantify these important second messengers.

Radioimmunoassay (RIA) is a highly sensitive in vitro technique used to measure the concentration of antigens, such as cyclic nucleotides, by employing antibodies. wikipedia.org The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen (from the sample) to a limited number of specific antibody binding sites. wikipedia.org

The development of a radioimmunoassay for a cyclic nucleotide involves several key steps:

Antigen Preparation: The cyclic nucleotide, which is too small to be immunogenic on its own, is conjugated to a larger carrier protein like human serum albumin. nih.govsigmaaldrich.com This creates an antigen capable of eliciting an antibody response. nih.gov

Antibody Production: Rabbits or other animals are immunized with the prepared antigen to produce polyclonal antibodies specific to the cyclic nucleotide. nih.govnih.gov

Radiolabeled Tracer Synthesis: A derivative of the cyclic nucleotide is synthesized and labeled with a radioactive isotope, commonly ¹²⁵I or tritium (B154650) (³H). nih.govnih.gov For instance, succinyl cyclic AMP tyrosine methyl ester can be iodinated to create a high-specific-activity tracer. nih.gov

Assay Procedure: A known quantity of the radiolabeled tracer is mixed with a known amount of the antibody. wikipedia.org When a biological sample containing the unlabeled cyclic nucleotide is added, it competes with the tracer for binding to the antibody. wikipedia.org

Separation and Detection: The antibody-bound antigen is separated from the free antigen, often by precipitation or filtration. wikipedia.orgnih.govnih.gov The radioactivity of either the bound or free fraction is then measured using a gamma counter or a scintillation counter. wikipedia.org By comparing the results to a standard curve generated with known concentrations of the unlabeled cyclic nucleotide, the amount in the biological sample can be precisely determined. nih.gov

This technique is remarkably specific, with antibodies developed for cyclic AMP (cAMP) showing very low cross-reactivity with structurally related nucleotides. nih.govsigmaaldrich.com The principles used to develop RIAs for cAMP and cyclic GMP (cGMP) are applicable for creating assays for other cyclic nucleotides, including isoguanosine-3',5'-cyclic phosphate (B84403). nih.gov

| Step | Description | Example | Reference |

|---|---|---|---|

| Antigen Preparation | Covalently linking the small cyclic nucleotide (hapten) to a large carrier protein to make it immunogenic. | Conjugating succinyl cyclic AMP to human serum albumin. | nih.gov |

| Antibody Production | Immunizing an animal (e.g., a rabbit) with the antigen to generate specific antibodies. | Production of anti-cAMP antibodies. | nih.govnih.gov |

| Tracer Synthesis | Labeling a derivative of the cyclic nucleotide with a radioactive isotope. | Iodination (¹²⁵I) of succinyl cyclic AMP tyrosine methyl ester. | nih.gov |

| Competitive Binding | The unlabeled cyclic nucleotide from the sample competes with the radiolabeled tracer for a limited number of antibody binding sites. | Unlabeled cAMP from tissue extract displaces ¹²⁵I-labeled tracer from the antibody. | wikipedia.org |

| Separation & Quantification | Separating antibody-bound from free tracer and measuring radioactivity to determine the concentration based on a standard curve. | Precipitating the antibody-antigen complex and measuring radioactivity in the precipitate. | wikipedia.orgnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the three-dimensional structure and dynamics of molecules in solution. nih.gov It is particularly valuable for studying the conformation of flexible molecules like cyclic nucleotides and their analogs. nih.govnih.gov

The conformation of these molecules is described by several key parameters, including the puckering of the ribose sugar ring and the orientation of the purine (B94841) base relative to the sugar. The base can exist in two primary orientations: syn, where the base is positioned over the sugar ring, and anti, where it is positioned away from the ring. nih.gov

NMR studies on adenosine-3',5'-cyclic phosphate and its analogs have demonstrated that the parent cAMP molecule exists predominantly in the anti-conformation in aqueous solutions. nih.gov However, introducing substituents at the 8-position of the purine ring, such as in 8-(beta-aminoethylamino)adenosine-3',5'-cyclophosphate, forces the molecule into a syn-conformation. nih.gov This conformational shift is determined by analyzing NMR data, including spin-lattice relaxation times and the temperature dependence of chemical shifts. nih.gov These same established NMR methodologies can be applied to isoguanosine-3',5'-cyclic phosphate and its derivatives to elucidate their preferred solution structures, providing critical insights into how structural changes influence their biological activity. acs.orgnih.gov

| Compound | Predominant Conformation | Methodological Basis | Reference |

|---|---|---|---|

| Adenosine-3',5'-cyclic phosphate (cAMP) | Anti | Analysis of spin-lattice relaxation times and temperature-dependent chemical shifts. | nih.gov |

| 8-Substituted cAMP Analogs | Syn | Steric hindrance from the C8-substituent forces the base to rotate over the sugar ring. | nih.gov |

Utilization of this compound and its Analogs as Biochemical Probes

The synthesis of analogs of this compound provides a powerful toolkit for probing the intricate world of cellular signaling. evitachem.comrsc.org By systematically modifying the structure of the parent compound, researchers can investigate the specific interactions between cyclic nucleotides and their protein targets. rsc.org

Analogs of c-isoGMP are instrumental in mapping the binding sites of receptors and enzymes that interact with cyclic nucleotides. By creating a series of related compounds with subtle structural variations, scientists can profile the requirements for ligand binding. For example, modifications to the purine base or the sugar-phosphate backbone can reveal which functional groups are essential for recognition and activation. rsc.org

This approach helps define the topology of the binding pocket on a target protein. Recent studies on protein kinase G (PKG) isozymes have utilized various cyclic nucleotide analogs to probe the selectivity of their cyclic nucleotide-binding (CNB) domains. nih.gov These studies show that different CNB domains within the same protein can exhibit distinct affinities and selectivities for cGMP versus cAMP, and this selectivity is critical for the cGMP-dependent activation of the kinase. nih.gov Similar strategies using c-isoGMP and its analogs can be employed to characterize their interactions with known and novel protein targets, thereby mapping the "isoguanosine-interactome."

Affinity chromatography is a technique used to purify specific molecules from a complex mixture based on a highly specific biological interaction. nih.gov This method can be adapted to identify and isolate proteins that bind to this compound.

The process involves chemically attaching, or "immobilizing," a derivative of c-isoGMP to an insoluble matrix, such as agarose (B213101) beads, creating an affinity column. nih.gov When a cell lysate or tissue extract is passed through this column, proteins with a specific binding site for the immobilized nucleotide will be captured, while all other proteins pass through. nih.gov The retained proteins can then be specifically eluted from the column, often by washing with a solution containing a high concentration of the free cyclic nucleotide, which competes for binding and releases the protein from the matrix. nih.gov This method has been successfully used to purify cGMP-dependent protein kinase from bovine lung and the regulatory subunit of cAMP-dependent protein kinase. nih.gov The isolated proteins can then be identified and characterized, leading to the discovery of novel effectors in cyclic nucleotide signaling pathways.

Application in In Vitro and Ex Vivo Model Systems for Functional Research

To understand the biological function of this compound, researchers utilize controlled laboratory models that bridge the gap between molecular interactions and physiological responses. evitachem.comnih.gov

In vitro (in glass) studies involve experiments conducted outside of a living organism, typically using purified components or subcellular fractions. For example, the effect of c-isoGMP can be tested directly on purified enzymes like phosphodiesterases to measure its rate of hydrolysis, or on isolated cell membranes to study its influence on receptor- G protein coupling or ion channel activity. evitachem.comnih.gov Studies on membranes from smooth muscle have shown that cGMP can stimulate the phosphorylation of specific membrane proteins, suggesting a mechanism by which it could regulate muscle function. nih.gov Similarly, research on photoreceptor outer segments has used in vitro preparations to demonstrate that cGMP is directly involved in modulating ion permeability in response to light. nih.govnih.gov

Ex vivo (out of the living) studies use tissues or organs that have been removed from an organism. These models, such as isolated retina preparations, maintain a higher level of cellular and tissue organization than in vitro systems. nih.gov In such a system, researchers can apply c-isoGMP or its analogs and record cellular responses, like changes in membrane potential in rod photoreceptors, to understand its function in a more integrated physiological context. nih.gov These approaches are essential for dissecting the specific cellular and molecular actions of c-isoGMP and distinguishing its effects from those of other signaling molecules. evitachem.com

Future Research Trajectories and Emerging Avenues

Identification and Characterization of Novel Biological Targets and Effectors

A primary objective for future research is the comprehensive identification and characterization of the biological targets and effector proteins that specifically recognize and are modulated by c-iso-GMP. While the targets of other cyclic nucleotides like cAMP and cGMP are well-documented, the specific proteins that bind c-iso-GMP and mediate its downstream effects remain largely unknown. nih.govnih.gov

Uncovering these molecular partners is crucial for deciphering the physiological significance of c-iso-GMP signaling. Techniques such as capture compound mass spectrometry (CCMS), which has been successfully used to identify c-di-GMP binding proteins, could be adapted to systematically pull down and identify c-iso-GMP effectors from cell lysates. nih.gov Once identified, detailed biochemical and structural studies will be necessary to understand the precise mechanisms of interaction and how c-iso-GMP binding regulates the function of these target proteins. This could involve determining binding affinities, mapping the binding sites, and elucidating the conformational changes induced by c-iso-GMP.

Development of Sophisticated Probes and Photoactivatable Analogs for Spatiotemporal Studies

To dissect the dynamic and localized nature of c-iso-GMP signaling within a cell, the development of sophisticated molecular probes is essential. nih.gov This includes the creation of high-affinity fluorescent probes that can visualize real-time changes in intracellular c-iso-GMP concentrations and their subcellular distribution.

Furthermore, the synthesis of photoactivatable ("caged") analogs of c-iso-GMP will provide powerful tools for spatiotemporal control over its signaling pathways. dntb.gov.ua These caged compounds remain inactive until they are "uncaged" by a focused pulse of light, allowing researchers to precisely control the timing and location of c-iso-GMP release within a living cell. dntb.gov.ua This approach will enable the investigation of the immediate and localized effects of c-iso-GMP on cellular processes, providing insights that are not achievable with global application of the nucleotide. The photochemical synthesis methods used for creating isoguanosine (B3425122) and its derivatives can be adapted for this purpose. evitachem.comnih.gov

Elucidation of Uncharacterized Biosynthetic and Degradative Pathways

A fundamental gap in our knowledge is the complete understanding of how c-iso-GMP is synthesized and degraded within the cell. While the synthesis of cyclic nucleotides like cAMP and cGMP is catalyzed by adenylyl and guanylyl cyclases, respectively, the specific enzymes responsible for producing c-iso-GMP from its precursor, isoguanosine triphosphate (isoGTP), have not been definitively identified. wikipedia.orgnih.gov Future research will need to focus on identifying and characterizing these "isoguanylate cyclases."

Similarly, the enzymes that break down c-iso-GMP, likely a specific class of phosphodiesterases (PDEs), are also unknown. mdpi.comnih.gov Identifying these degradative enzymes is critical for understanding how c-iso-GMP signal termination is regulated. Research in this area will likely involve screening known nucleotidyl cyclases and PDEs for activity with isoGTP and c-iso-GMP, as well as using genetic and proteomic approaches to find novel enzymes.

Systems Biology Approaches to Understanding Cyclic Nucleotide Network Interactions

Isoguanosine-3',5'-cyclic phosphate (B84403) does not operate in isolation; it is part of a complex and interconnected network of cyclic nucleotide signaling pathways. bu.edu Future research will benefit from a systems biology approach to understand the crosstalk and regulatory interactions between c-iso-GMP and other second messengers like cAMP and cGMP. nih.gov

This will involve developing computational models that integrate experimental data on the concentrations, interactions, and activities of all relevant cyclic nucleotides, their synthases, their degradative enzymes, and their downstream effectors. bu.edu Such models can help to predict how perturbations in one part of the network, such as an increase in c-iso-GMP levels, will affect the behavior of the entire system. This holistic approach will be essential for a complete understanding of the role of c-iso-GMP in cellular regulation and its contribution to both normal physiology and disease states.

Q & A

Basic Research Questions

How is Isoguanosine-3',5'-cyclic phosphate synthesized and purified for experimental use?

This compound is typically synthesized via enzymatic or chemical phosphorylation of isoguanosine. For purification, reversed-phase HPLC is commonly employed to achieve ≥99% purity, as validated for structurally similar cyclic nucleotides like cGMP . Post-synthesis, lyophilization is recommended to stabilize the compound, followed by storage at -20°C to prevent hydrolysis .

What methods are used to detect and quantify this compound in biological samples?

Quantification often relies on UV-spectrophotometry (λ~254 nm for nucleobase absorption) and HPLC coupled with tandem mass spectrometry (LC-MS/MS) for high specificity. For phosphate analysis, a standard curve method is applied using linear regression (e.g., in Excel) to correlate absorbance with concentration, ensuring R² >0.99 . Sample preparation includes deproteinization via ultrafiltration to avoid interference .

What are the solubility and stability profiles of this compound under experimental conditions?

The compound is water-soluble (≥50 mg/mL in aqueous buffers) but degrades under prolonged exposure to light, heat, or neutral/alkaline pH. Stability is enhanced in acidic buffers (pH 4–6) and by adding cryoprotectants (e.g., trehalose) during freeze-thaw cycles . Long-term storage at -20°C in desiccated conditions preserves activity for >2 years .

Advanced Research Questions

How does this compound interact with nucleotide-binding domains in signaling proteins?

Structural analogs like cGMP bind to cyclic nucleotide-binding domains (CNBDs) in kinases and ion channels. Computational docking (e.g., AutoDock Vina) and site-directed mutagenesis are used to map binding pockets. Competitive assays with radiolabeled [³H]-cGMP can quantify displacement, revealing affinity constants (Kd) . For Isoguanosine derivatives, isotopic labeling (e.g., ¹⁵N/¹³C) aids NMR-based conformational analysis .

What experimental strategies address contradictory data on the metabolic stability of this compound?

Discrepancies in half-life (t½) may arise from phosphatase activity in cell lysates. To resolve this:

- Use phosphatase inhibitors (e.g., β-glycerophosphate) in assays.

- Validate stability via LC-MS metabolic profiling across cell lines.

- Compare degradation rates in in vitro vs. ex vivo models to identify tissue-specific enzymes .

How can researchers optimize the design of in vivo studies using this compound?

Key considerations include:

- Dose-response curves : Start with 0.1–10 µM ranges, based on cGMP efficacy in vascular studies .

- Delivery systems : Use lipid nanoparticles or PEGylation to enhance bioavailability in systemic circulation.

- Endpoint assays : Pair ELISA with cyclic phosphate-specific antibodies and qPCR for downstream gene targets (e.g., VEGF, NF-κB) .

What cross-disciplinary methodologies enhance the study of this compound in disease models?

- Microfluidics : Integrate organ-on-a-chip platforms to simulate tissue-specific signaling dynamics .

- Phosphoproteomics : Use TiO₂ enrichment and SILAC labeling to identify phosphorylation cascades triggered by the compound .

- Single-cell RNA-seq : Resolve heterogeneity in cellular responses, particularly in cancer or immune cells .

Methodological Tables

Table 1. Key Parameters for Phosphate Quantitation (Adapted from )

| Parameter | Value/Range | Instrumentation |

|---|---|---|

| Absorbance λ | 820 nm (molybdate) | UV-Vis Spectrophotometer |

| Linear Range | 0.1–10 µM | Excel LINEST function |

| Confidence Interval | 95% (n=5 replicates) |

Table 2. Stability Comparison of Cyclic Phosphates (Data from )

| Compound | Half-life (t½, 25°C) | Optimal Storage Conditions |

|---|---|---|

| cGMP (Control) | 48 hours | -20°C, lyophilized |

| This compound* | ~24–36 hours | -20°C, pH 4.5 buffer |

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.